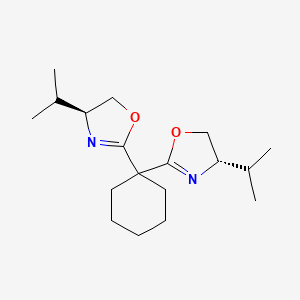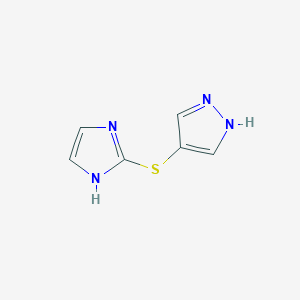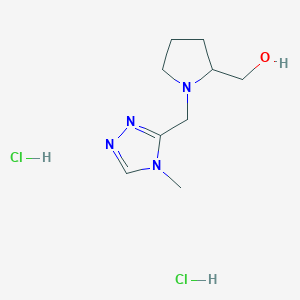
5,5-Dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DMPP is a useful tool for studying the structure and function of proteins, as well as the mechanisms of action of drugs. It has been used in a variety of biochemical and pharmacological experiments, such as the study of G-protein coupled receptors and the binding of drugs to their target proteins. DMPP can also be used in the study of enzyme kinetics and drug metabolism.
Wirkmechanismus
The mechanism of action of DMPP is not fully understood, but it is believed to act as a ligand for certain proteins, binding to them and altering their structure and function. It is thought to interact with the active site of enzymes, binding to them and inhibiting their activity. DMPP is also believed to interact with G-protein coupled receptors, binding to them and changing their conformation, thus altering their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPP are not fully understood, but it is believed to have a variety of effects on the body. It has been shown to inhibit the activity of certain enzymes, as well as to bind to G-protein coupled receptors and alter their conformation. It is also believed to have an effect on the metabolism of drugs, as well as to affect the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP is a useful tool for a variety of laboratory experiments, as it is easily synthesized and has a wide range of potential applications. It is a relatively stable compound and can be stored for long periods of time without significant degradation. However, it can be toxic in high concentrations, and due to its relatively large size, it can be difficult to work with in certain experiments.
Zukünftige Richtungen
The potential future directions for DMPP are numerous. It could be used in the development of new drugs or diagnostic tools, or to study the structure and function of proteins. It could also be used to study the mechanisms of action of existing drugs, or to develop new methods for drug delivery. Additionally, DMPP could be used to study enzyme kinetics and drug metabolism, or to study the effects of environmental toxins on the body. Finally, it could be used in the development of new technologies for medical imaging or drug delivery.
Synthesemethoden
DMPP can be synthesized by a variety of methods, including the condensation of 4-phenylpiperazine-1-carboxylic acid with dimethyl cyclohex-2-en-1-one in the presence of a base such as sodium hydroxide. This reaction yields a cyclic compound with the desired structure. Alternatively, DMPP can also be synthesized through a reaction between 4-phenylpiperazine-1-carboxylic acid and dimethylcyclohex-2-en-1-one in the presence of an acid catalyst such as p-toluenesulfonic acid.
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-18(2)13-16(12-17(21)14-18)20-10-8-19(9-11-20)15-6-4-3-5-7-15/h3-7,12H,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDZMCJYXPLRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2623045.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/no-structure.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2623052.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623053.png)


![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2623058.png)
![(2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2623060.png)
![1-(prop-2-yn-1-yl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2623061.png)

